![molecular formula C15H10ClNOS B7760269 (2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7760269.png)
(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one
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Overview
Description
(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core structure with a (3-chloroanilino)methylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one typically involves the condensation of 3-chloroaniline with 2-formylbenzothiophene under acidic or basic conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting specific diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes or proteins may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-bromoanilino)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(3-fluoroanilino)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(3-methoxyanilino)methylidene]-1-benzothiophen-3-one
Uniqueness
(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing nature of the chloro group can affect the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and optimization in drug development.
Properties
IUPAC Name |
(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-10-4-3-5-11(8-10)17-9-14-15(18)12-6-1-2-7-13(12)19-14/h1-9,17H/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOOHFHZGBUIN-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC(=CC=C3)Cl)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC(=CC=C3)Cl)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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